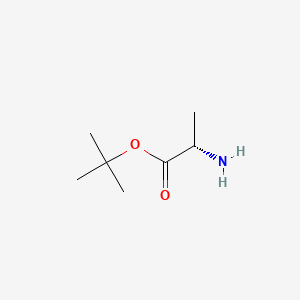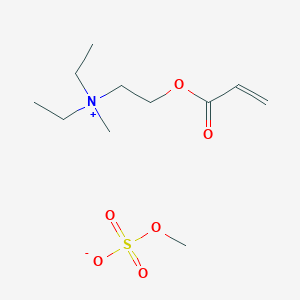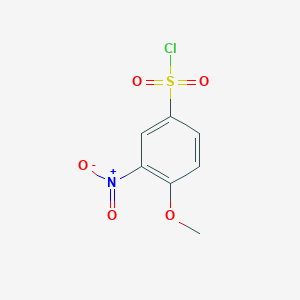
6-Cyanohexanoic acid
Descripción general
Descripción
6-Cyanohexanoic acid is a compound with the molecular formula C7H11NO21. It has an average mass of 141.168 Da and a monoisotopic mass of 141.078979 Da1. It is also known by other names such as 6-Cyanocaproic acid and ε-Cyanocaproic acid1.
Synthesis Analysis
The synthesis of 6-Cyanohexanoic acid is not explicitly mentioned in the search results. However, it’s worth noting that the synthesis of similar compounds often involves specific catalysts and controlled conditions2.Molecular Structure Analysis
The InChI code for 6-Cyanohexanoic acid is 1S/C7H11NO2/c8-6-4-2-1-3-5-7(9)10/h1-5H2,(H,9,10)3. This indicates the presence of 7 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms in the molecule3.
Chemical Reactions Analysis
The specific chemical reactions involving 6-Cyanohexanoic acid are not detailed in the search results. However, one source mentions a reaction condition involving 2,2,6,6-tetramethyl-piperidine-N-oxyl, free radical, trichloroisocyanuric acid in dichloromethane at 10℃ for 4.5h2.Physical And Chemical Properties Analysis
6-Cyanohexanoic acid is a powder with a melting point of 26-30°C3. It has a purity of 95%3. The storage temperature is room temperature3.
Aplicaciones Científicas De Investigación
Polymer Building Blocks
6-Cyanohexanoic acid, while not directly mentioned, relates closely to compounds like 6-aminohexanoic acid (6AHA), which is a vital component for Nylon 6 production. The significance of 6AHA lies in its role as a polymer building block. Notably, research focused on the one-pot synthesis of 6-aminohexanoic acid from cyclohexane using mixed-species cultures highlights advancements in bioprocesses for 6AHA synthesis. These approaches aim to achieve higher formation rates and yields under environmentally benign conditions, which is crucial for sustainable polymer production (Bretschneider et al., 2020).
Biodegradable Polymer Production
The transformation of cyclohexane into 6-hydroxyhexanoic acid (6HA) for producing polycaprolactone, a biodegradable polymer, is another area of research. Studies demonstrate the use of recombinant Pseudomonas taiwanensis in a stirred-tank bioreactor for this conversion. This process is seen as an alternative to energy-intensive chemical synthesis, offering a more sustainable pathway for biodegradable polymer production (Bretschneider et al., 2021).
Eco-Efficient Production Routes
Research on eco-efficient production of polymer building blocks, such as ε-caprolactone and 6-hydroxyhexanoic acid, emphasizes the need for sustainable methods in the industrial sector. Studies involving the engineering of enzymatic cascades in Pseudomonas taiwanensis VLB120 aim to convert cyclohexane into these blocks without byproducts under environmentally friendly conditions (Schäfer et al., 2020).
Magnetic Material Synthesis
6-Aminohexanoic acid has been used in the synthesis of spinel ferrites, important magnetic materials. Its application as an alternative fuel in gel combustion synthesis demonstrates its versatility in materials science. The research in this area explores the properties of these ferrites and their potential applications in various technological domains (Chavarriaga et al., 2020).
Enzymatic Conversion Methods
Enzymatic methods for the production of compounds like 6-oxohexanoic acid from 6-aminohexanoic acid represent an area of significant research. These methods use specific enzymes for the conversion, highlighting the potential for biotechnological applications in producing various chemical compounds (Yamada et al., 2017).
Quantum Wire Technology
6-Mercaptohexanoic acid, a related compound, has been utilized in the creation of indium phosphide quantum wires for detecting cyanide ions. This application in sensor technology underscores the potential of such compounds in developing advanced detection and monitoring systems (Al-Agel & Mahmoud, 2013).
Safety And Hazards
The safety information for 6-Cyanohexanoic acid includes several hazard statements: H302, H312, H315, H319, H332, H3353. These codes correspond to various hazards, including harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335)3.
Direcciones Futuras
The future directions of 6-Cyanohexanoic acid are not explicitly mentioned in the search results. However, given its role as a deacetylase inhibitor, it may have potential applications in the treatment of conditions where HDAC activity is implicated4.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the original sources or consult with a chemical expert.
Propiedades
IUPAC Name |
6-cyanohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c8-6-4-2-1-3-5-7(9)10/h1-5H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INHNHRQXVDVIDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC#N)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40971402 | |
| Record name | 6-Cyanohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40971402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyanohexanoic acid | |
CAS RN |
5602-19-7 | |
| Record name | 6-Cyanohexanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5602-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Cyanohexanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005602197 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Cyanohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40971402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-cyanohexanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.567 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















![[3-(Dimethylamino)phenyl]methanol](/img/structure/B1265762.png)